molecular formula C22H26N2O4 B7155236 N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide

N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide

Cat. No.: B7155236
M. Wt: 382.5 g/mol
InChI Key: KGBWLSSYAMTYPR-UHFFFAOYSA-N
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Description

N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indene moiety, a methoxybenzamide group, and a substituted butanamide chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-13(2)19(23-21(26)16-10-6-7-11-18(16)28-3)22(27)24-20-15-9-5-4-8-14(15)12-17(20)25/h4-11,13,17,19-20,25H,12H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBWLSSYAMTYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1C(CC2=CC=CC=C12)O)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the formation of the butanamide chain and the final coupling with the methoxybenzamide group. Key steps may include:

    Indene Derivative Formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Butanamide Chain Synthesis: The butanamide chain can be synthesized via amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the indene derivative with the butanamide chain and the methoxybenzamide group under mild conditions, often using catalysts or activating agents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Catalyst Optimization: Employing catalysts to improve reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as chromatography or crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the indene moiety can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the butanamide chain can be reduced to alcohols.

    Substitution: The methoxy group on the benzamide can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaOH (sodium hydroxide).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. It may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Pathway Modulation: Affecting biochemical pathways by altering the activity of key proteins or enzymes involved in the pathway.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-3-methyl-1-oxobutan-2-yl]-2-methoxybenzamide can be compared with other indene derivatives or benzamide compounds, such as:

      Indene-2-carboxamide: Similar indene structure but different functional groups.

      Methoxybenzamide derivatives: Compounds with similar benzamide moiety but different substituents.

Uniqueness

    Structural Complexity: The unique combination of indene, butanamide, and methoxybenzamide groups.

    Functional Versatility: The ability to undergo various chemical reactions and interact with multiple molecular targets.

    Research Potential:

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